

A Technical Guide to the Spectroscopic Analysis of 1,4,5,6-Tetrahydropyrimidine

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Compound of Interest

Compound Name: **1,4,5,6-Tetrahydropyrimidine**

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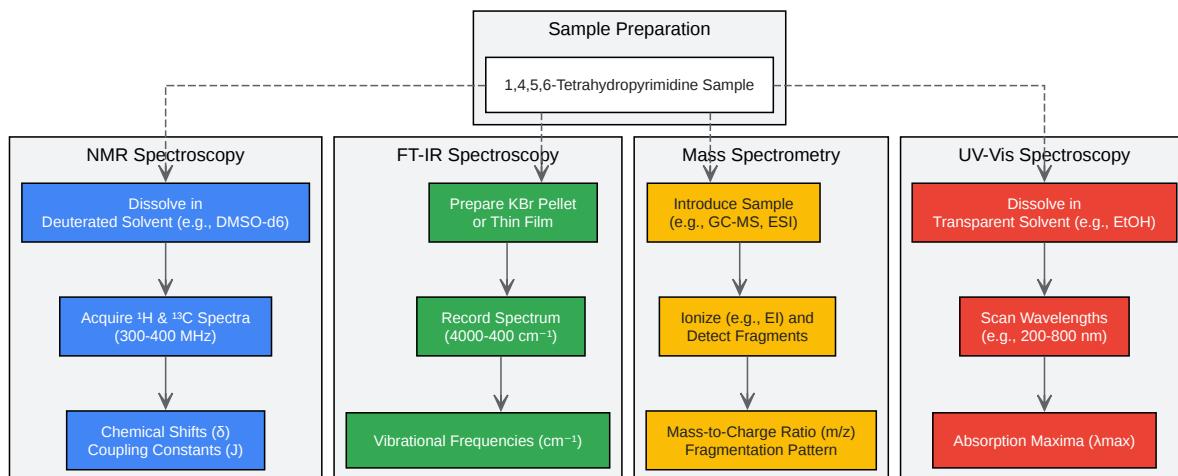
Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5,6-Tetrahydropyrimidine is a heterocyclic compound that forms the core structure in various biologically active molecules, including selective m1 agonists with potential applications in treating cognitive deficits associated with diseases like Alzheimer's.^[1] Its derivatives are explored for numerous pharmacological activities.^[2] A thorough structural characterization is paramount for drug design and development, relying on a synergistic application of modern spectroscopic techniques. This guide provides an in-depth overview of the key spectroscopic methods for the analysis of the **1,4,5,6-tetrahydropyrimidine** core, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. It details experimental protocols, presents data in a comparative format, and illustrates the analytical workflow for researchers engaged in the synthesis and characterization of this important chemical scaffold.

Spectroscopic Characterization Workflow

The structural elucidation of **1,4,5,6-tetrahydropyrimidine** or its derivatives is a multi-step process involving several spectroscopic techniques. Each method provides unique and complementary information. The general experimental workflow, from sample preparation to data acquisition for each primary technique, is outlined below.



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Caption: General experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of the **1,4,5,6-tetrahydropyrimidine** ring.

Experimental Protocols

- **¹H NMR Spectroscopy:** Proton NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.^[3] A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). Data acquisition parameters generally include a spectral width of 0-12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.^[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.^[3]

- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, usually at a corresponding frequency of 75 or 100 MHz.[\[3\]](#) A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of the ^{13}C isotope, a greater number of scans (1024 or more) and proton decoupling are typically required to obtain a high-quality spectrum.[\[3\]](#)

Data Presentation: NMR

Note: Published experimental data for the unsubstituted **1,4,5,6-tetrahydropyrimidine** is limited. The following tables provide expected values and data from representative substituted analogs for illustrative purposes.

Table 1: ^1H NMR Spectroscopic Data

Protons	Multiplicity	Expected Chemical Shift (δ , ppm)	Example Data: Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [4]
CH ₂ -CH ₂ -CH ₂	Multiplet	~1.8 - 2.0	N/A
N-CH ₂ -CH ₂	Triplet	~3.2 - 3.4	N/A
N-H	Broad Singlet	Variable (4.0 - 8.0)	7.88 (s, 1H), 9.35 (s, 1H)

| C=N-CH | Singlet | ~7.5 - 8.0 | 5.28 (s, 1H) |

Table 2: ^{13}C NMR Spectroscopic Data

Carbon	Expected Chemical Shift (δ , ppm)	Example Data: Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[4]
CH ₂ -CH ₂ -CH ₂	~18 - 22	N/A
N-CH ₂ -CH ₂	~40 - 45	N/A

| C=N | ~150 - 160 | 51.23 (CH of dihydropyrimidine core) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching, bending, etc.).[5]

Experimental Protocol

For solid samples, a small amount of the compound (1-2 mg) is typically ground with dry potassium bromide (KBr, ~100 mg) and compressed into a thin, transparent pellet.[3]

Alternatively, a spectrum can be obtained from a thin film cast from a volatile solvent on a salt plate (e.g., NaCl).[3] The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum (of the KBr pellet or salt plate) is recorded first and automatically subtracted from the sample spectrum.[3] Co-adding 16-32 scans is common to improve the signal quality.[3]

Data Presentation: FT-IR

The key vibrational frequencies help confirm the presence of the tetrahydropyrimidine core. The region from 1450-600 cm⁻¹ is known as the "fingerprint region" and provides a unique pattern for the molecule.[5]

Table 3: Key FT-IR Absorption Bands for Tetrahydropyrimidine Core

Functional Group	Vibration	Expected Frequency (cm ⁻¹)
N-H	Stretching	3300 - 3500 (Broad)
C-H (sp ³)	Stretching	2850 - 3000
C=N (Imine)	Stretching	1640 - 1690 (Medium to Strong)

| C-N | Stretching | 1020 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.^[6] It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.^[7]

Experimental Protocol

The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.^[8] It is then ionized, commonly using Electron Ionization (EI), where the sample is bombarded with a high-energy electron beam (typically 70 eV).^[6] This process forms a molecular ion (M⁺·) and various fragment ions. These ions are then separated by a mass analyzer based on their m/z ratio and detected.

Data Presentation: MS

The molecular formula of **1,4,5,6-tetrahydropyrimidine** is C₄H₈N₂, giving it a molecular weight of approximately 84.12 g/mol .^[9]

Table 4: Expected Mass Spectrometry Data

Ion	m/z (Nominal Mass)	Description
$[M]^{+}\cdot$	84	Molecular Ion
$[M+1]^{+}\cdot$	85	Due to natural abundance of ^{13}C and ^{15}N

| Fragments | < 84 | Result from the cleavage of the ring, providing structural clues. Common losses might include ethylene (C_2H_4) or hydrogen cyanide (HCN). |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about electronic transitions and conjugated systems.[10]

Experimental Protocol

A dilute solution of the sample is prepared using a solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, water, or DMF).[11] The spectrum is recorded using a spectrophotometer, typically scanning wavelengths from 200 to 800 nm. The resulting spectrum plots absorbance versus wavelength, and the wavelength of maximum absorption (λ_{max}) is identified.

Data Presentation: UV-Vis

The key chromophore in **1,4,5,6-tetrahydropyrimidine** is the carbon-nitrogen double bond ($\text{C}=\text{N}$).

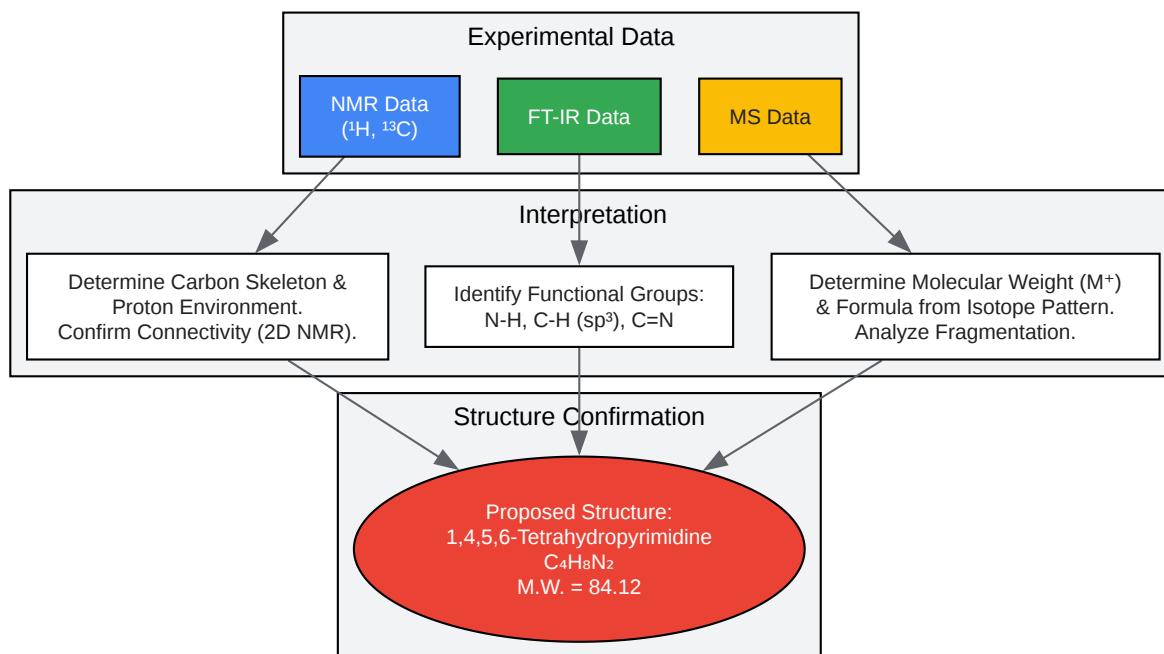
Table 5: Expected UV-Vis Absorption Data

Chromophore	Electronic Transition	Expected λ_{max} (nm)
$\text{C}=\text{N}$	$\text{n} \rightarrow \pi^*$	~220 - 240

| $\text{C}=\text{N}$ | $\pi \rightarrow \pi^*$ | < 200 |

Integrated Structure Elucidation

No single technique can unambiguously determine a structure. The power of spectroscopic analysis lies in integrating the data from multiple methods. The molecular weight from MS establishes the molecular formula. FT-IR identifies the key functional groups. Finally, ¹H and ¹³C NMR provide the detailed map of the carbon skeleton and proton environments, allowing for the final confirmation of the **1,4,5,6-tetrahydropyrimidine** structure.



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